REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([NH:10][C:11]([C:13]1([C:18](=[O:21])[CH2:19]Br)[CH2:17][CH2:16][CH2:15]C1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C1COCC1>[CH2:3]([N:10]1[CH2:19][C:18](=[O:21])[C:13]2([CH2:17][CH2:16][CH2:15]2)[C:11]1=[O:12])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.366 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
N-benzyl-1-(2-bromoacetyl)cyclopentanecarboxamide
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)C1(CCCC1)C(CBr)=O
|
Name
|
|
Quantity
|
68.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring @ 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
HPLC and LC/MS after 30 minutes indicated that the reaction
|
Duration
|
30 min
|
Reaction Time |
55 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2(CCC2)C(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |